Cas no 122081-03-2 (3-Azabicyclo[4.2.0]octan-8-one, 3-[(4-methylphenyl)sulfonyl]-, cis-)

3-Azabicyclo[4.2.0]octan-8-one, 3-[(4-methylphenyl)sulfonyl]-, cis- structure
122081-03-2 structure
Product name:3-Azabicyclo[4.2.0]octan-8-one, 3-[(4-methylphenyl)sulfonyl]-, cis-
CAS No:122081-03-2
MF:C14H17NO3S
MW:279.355
CID:3688771
PubChem ID:22862094

3-Azabicyclo[4.2.0]octan-8-one, 3-[(4-methylphenyl)sulfonyl]-, cis- Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[4.2.0]octan-8-one, 3-[(4-methylphenyl)sulfonyl]-, cis-
    • 3-Azabicyclo[4.2.0]octan-8-one, 3-[(4-methylphenyl)sulfonyl]-, cis- (9CI)
    • cis-(1R,6S)-3-Tosyl-3-azabicyclo[4.2.0]octan-8-one
    • 122081-03-2
    • CS-0311606
    • CIS-3-TOSYL-3-AZABICYCLO[4.2.0]OCTAN-8-ONE
    • SCHEMBL9066472
    • Rel-(1R,6S)-3-tosyl-3-azabicyclo[4.2.0]octan-8-one
    • F96196
    • Inchi: InChI=1S/C14H17NO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11-8-14(16)13(11)9-15/h2-5,11,13H,6-9H2,1H3/t11-,13-/m0/s1
    • InChI Key: ARRUCKVAJZACGF-AAEUAGOBSA-N

Computed Properties

  • Exact Mass: 279.09291458Da
  • Monoisotopic Mass: 279.09291458Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 62.8Ų

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